molecular formula C18H13N3S B3059270 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl- CAS No. 96134-05-3

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl-

Cat. No. B3059270
CAS RN: 96134-05-3
M. Wt: 303.4 g/mol
InChI Key: BRBZXEXRYQNGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl-” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a triazole consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific substitutions at the 1, 2, and 4 positions of the ring (in this case, a thione group, a dihydro group, and a naphthalenyl group, respectively) would give the compound its unique properties .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, particularly due to the presence of multiple nitrogen atoms in the ring structure . These can act as nucleophiles in reactions with electrophiles, or as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its molecular structure . For example, the presence of a thione group (a sulfur atom double-bonded to a carbon atom) in the compound could potentially influence its reactivity and stability .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties . Without specific information on the compound, it’s difficult to provide a detailed safety analysis.

Future Directions

The field of triazole chemistry is a rapidly evolving area of research, with potential applications in a wide range of fields, including medicine, materials science, and agriculture . Future research will likely continue to explore the synthesis, properties, and applications of new triazole compounds .

properties

IUPAC Name

4-naphthalen-1-yl-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c22-18-20-19-17(14-8-2-1-3-9-14)21(18)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBZXEXRYQNGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539625
Record name 4-(Naphthalen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl-

CAS RN

96134-05-3
Record name 4-(Naphthalen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl-
Reactant of Route 2
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl-
Reactant of Route 3
Reactant of Route 3
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl-
Reactant of Route 4
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl-
Reactant of Route 5
Reactant of Route 5
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl-
Reactant of Route 6
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.